3-(4-Bromoanilino)-2-hydrazinylquinazolin-4(3H)-one
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Overview
Description
3-(4-Bromoanilino)-2-hydrazinylquinazolin-4(3H)-one is an organic compound that belongs to the class of quinazolinones This compound features a quinazolinone core substituted with a 4-bromoanilino group and a hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromoanilino)-2-hydrazinylquinazolin-4(3H)-one typically involves multiple steps. One common method starts with the preparation of 4-bromoaniline, which is synthesized by the amination of bromobenzene using hydrazine hydrate and iron oxide as catalysts in ethanol . The 4-bromoaniline is then reacted with 2-hydrazinylquinazolin-4(3H)-one under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromoanilino)-2-hydrazinylquinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to different hydrazine derivatives.
Substitution: The bromine atom in the 4-bromoanilino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(4-Bromoanilino)-2-hydrazinylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromoanilino)-2-hydrazinylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of certain enzymes and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromoaniline: A precursor in the synthesis of 3-(4-Bromoanilino)-2-hydrazinylquinazolin-4(3H)-one, known for its aromatic and amine properties.
2-Hydrazinylquinazolin-4(3H)-one: Another precursor, which forms the core structure of the compound.
Uniqueness
This compound is unique due to the combination of the quinazolinone core with the 4-bromoanilino and hydrazinyl groups. This unique structure imparts specific chemical properties and potential biological activities that are not found in its individual precursors.
Properties
CAS No. |
96221-92-0 |
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Molecular Formula |
C14H12BrN5O |
Molecular Weight |
346.18 g/mol |
IUPAC Name |
3-(4-bromoanilino)-2-hydrazinylquinazolin-4-one |
InChI |
InChI=1S/C14H12BrN5O/c15-9-5-7-10(8-6-9)19-20-13(21)11-3-1-2-4-12(11)17-14(20)18-16/h1-8,19H,16H2,(H,17,18) |
InChI Key |
AAJQFZJSUZYOQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)NN)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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